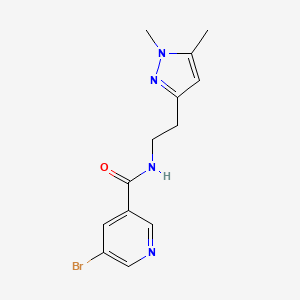
5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3
Actividad Biológica
5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H15BrN4O
- Molecular Weight : 323.19 g/mol
- CAS Number : 2034260-44-9
The structure features a pyrazole ring substituted with dimethyl groups and an ethyl chain linked to a nicotinamide moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound's mechanism of action appears to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound could modulate pathways that regulate cell growth and apoptosis.
Case Study : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that compounds with similar structures showed IC50 values ranging from 3.25 mg/mL to 49.85 µM against Hep-2 and A549 cells, indicating potent cytotoxic effects (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | Hep-2 | 3.25 |
| 2 | A549 | 26.00 |
| 3 | MCF7 | 12.50 |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential as an antimicrobial agent. Preliminary screening against various pathogens demonstrated promising results:
Antifungal Activity : The compound was evaluated for its antifungal properties against Sclerotinia sclerotiorum and Venturia mali, showing effective inhibition with EC50 values of approximately 10.35 mg/L and 17.01 mg/L respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to the active sites of enzymes involved in tumor growth or microbial metabolism.
- Cell Membrane Disruption : Similar pyrazole derivatives have been noted for their ability to disrupt bacterial membranes, leading to cell lysis .
- Induction of Apoptosis : Studies suggest that certain pyrazoles can induce programmed cell death in cancer cells, enhancing their therapeutic potential .
Research Findings and Future Directions
The exploration of pyrazole derivatives is ongoing, with researchers focusing on optimizing their structures for enhanced potency and selectivity. Recent advancements indicate that modifications to the pyrazole ring or substituents can significantly affect biological activity.
Propiedades
IUPAC Name |
5-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-5-12(17-18(9)2)3-4-16-13(19)10-6-11(14)8-15-7-10/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLESRVUYGGOTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














